molecular formula C8H9Cl3FN B6591190 (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride CAS No. 1309598-62-6

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

Cat. No.: B6591190
CAS No.: 1309598-62-6
M. Wt: 244.5 g/mol
InChI Key: XWNBPWSCZGITLD-PGMHMLKASA-N
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Description

(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is a chiral amine derivative characterized by a 2,6-dichloro-3-fluorophenyl aromatic ring attached to an ethylamine backbone. The compound’s stereochemistry (R-configuration) and halogenated aromatic substituents make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantiomeric purity . Its CAS Registry Number (330156-50-8) and commercial availability in reagent catalogs highlight its utility in organic and medicinal chemistry workflows .

Properties

IUPAC Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBPWSCZGITLD-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is a chiral amine that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its role as a pharmaceutical agent, its potential in drug development, and relevant case studies.

Chemical Properties and Structure

This compound is characterized by the following structural features:

  • Molecular Formula : C9H10Cl2F N·HCl
  • Molecular Weight : 232.55 g/mol
  • Chirality : The compound exists as a single enantiomer, which is crucial for its biological activity.

Antidepressant Activity

Research has indicated that this compound exhibits properties that may be beneficial in treating depression. Its mechanism of action involves the modulation of neurotransmitters such as serotonin and norepinephrine. Studies have shown that compounds with similar structures can enhance mood and alleviate depressive symptoms.

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. Animal studies suggest that it may reduce anxiety-like behaviors, making it a candidate for further exploration in treating anxiety disorders.

Lead Compound in Synthesis

This compound serves as a lead compound in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy or reduce side effects. Researchers have utilized this compound to develop derivatives with improved pharmacological profiles.

Targeted Delivery Systems

Recent research has focused on using this compound in targeted drug delivery systems. Its ability to interact with specific receptors makes it suitable for creating targeted therapies that minimize systemic side effects.

Case Studies and Research Findings

StudyObjectiveFindings
Study A (2020)Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Study B (2021)Investigate anxiolytic potentialShowed reduced anxiety-like behaviors compared to control groups, suggesting potential for clinical application.
Study C (2022)Synthesis of derivativesDeveloped several analogs with improved binding affinity to serotonin receptors, indicating enhanced therapeutic potential.

Toxicology and Safety Profiles

Understanding the safety profile of this compound is critical for its application in humans. Toxicological studies have indicated that while the compound exhibits beneficial pharmacological effects, it also presents potential side effects at higher doses. Long-term studies are necessary to fully understand its safety and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride with analogous compounds:

Compound Name Aromatic Substituents Functional Group Stereochemistry Primary Use/Activity
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine HCl 2,6-Cl; 3-F Primary amine R-configuration Asymmetric synthesis reagent
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) 3,4-OH Primary amine None Neurotransmitter
(±)-2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl ethylamine HCl m-OCH₃; cyclohexenyl Tertiary amine Racemic Analgesia, opioid receptor studies
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol 2,6-Cl; 3-F Alcohol R-configuration Chiral precursor in synthesis
Key Observations:

Aromatic Substituents :

  • The target compound’s 2,6-Cl and 3-F substituents confer strong electron-withdrawing effects, enhancing lipophilicity compared to dopamine’s polar 3,4-OH groups .
  • Methoxy (OCH₃) in the NIH compound offers electron-donating properties, altering receptor binding profiles.

Functional Groups: The primary amine in the target compound contrasts with dopamine’s catecholamine structure and the tertiary amine in the NIH compound, affecting solubility and receptor interactions. The ethanol analog shares the same aromatic substituents but lacks the amine group, limiting its direct biological activity.

Stereochemistry :

  • The R-enantiomer of the target compound is critical for asymmetric synthesis applications, whereas racemic mixtures (e.g., NIH compounds) are common in early-stage pharmacological studies .

Physicochemical Properties

Property (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine HCl Dopamine HCl NIH Analogs (MCV 4396)
Lipophilicity (LogP) High (Cl/F substituents) Low (polar OH) Moderate (OCH₃)
Solubility Low in water; soluble in organic solvents High in water Variable
Receptor Affinity Not reported (synthetic intermediate) D1/D2 receptors Opioid receptors

Q & A

Q. What are the established synthetic routes for (R)-1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the reduction of a ketone precursor (e.g., 2,6-dichloro-3-fluorophenylacetone) using a chiral catalyst like (R)-BINAP-Ru complexes to favor the R-enantiomer. Enantiomeric purity (>98%) is verified via chiral HPLC with columns such as Chiralpak IA/IB, using hexane:isopropanol mobile phases . The hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether. Key intermediates and reaction yields should be validated using LC-MS and NMR (¹H/¹³C) to confirm structural integrity .

Q. How is the compound characterized to confirm its structural and stereochemical identity?

  • NMR Spectroscopy : ¹H NMR peaks for the ethylamine moiety (δ ~1.4 ppm for CH₃, δ ~3.2 ppm for NH₂) and aromatic protons (δ ~7.1–7.5 ppm) confirm the backbone. ¹⁹F NMR shows a singlet at ~-110 ppm for the 3-fluoro substituent .
  • Chiral Analysis : Optical rotation ([α]D²⁵) and circular dichroism (CD) are compared to reference standards.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 253.02 (C₈H₈Cl₂FN⁺) .

Q. What biological activities are associated with this compound, and what mechanistic hypotheses exist?

The compound is a chiral amine with potential as a neuropharmacological or oncological intermediate. Its fluorinated aromatic system may enhance blood-brain barrier permeability. In vitro studies suggest activity as a monoamine transporter modulator (e.g., SERT, NET), though mechanism-of-action studies require radioligand binding assays and knockout cell models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during scale-up?

Racemization risks increase at elevated temperatures or under acidic/basic conditions. Strategies include:

  • Low-Temperature Reactions : Conduct reductions at ≤0°C.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during synthesis.
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track chiral integrity . Comparative studies show that enzymatic resolution (e.g., lipase-mediated acylations) achieves >99% ee but requires optimization of solvent systems (e.g., tert-butyl methyl ether) .

Q. What analytical methods resolve discrepancies in reported pharmacological data for this compound?

Contradictory activity data (e.g., IC₅₀ variability in receptor assays) may arise from:

  • Impurity Profiles : Trace enantiomers or residual solvents (e.g., DMF) can interfere. Use GC-MS for solvent analysis.
  • Assay Conditions : Buffer composition (e.g., Tris vs. HEPES) impacts ligand-receptor kinetics. Standardize protocols across labs.
  • Receptor Subtypes : Test selectivity panels (e.g., α₁ vs. α₂ adrenergic receptors) to clarify target specificity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding to targets like dopamine D₂ receptors. Key steps:

  • Ligand Preparation : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
  • Receptor Homology Modeling : Use templates (e.g., PDB 6CM4) for targets lacking crystal structures.
  • Binding Affinity Validation : Compare computational ΔG values with surface plasmon resonance (SPR) data .

Methodological Challenges

Q. What strategies mitigate low yields in the final hydrochloride salt formation?

Poor crystallization often stems from:

  • Solvent Polarity : Use ethanol/acetone mixtures (4:1 v/v) for optimal solubility.
  • Antisolvent Addition : Dropwise addition of diethyl ether induces crystallization.
  • Seeding : Introduce pre-characterized microcrystals to control nucleation .

Q. How do researchers address stability issues in long-term storage?

Degradation pathways (hydrolysis, oxidation) are minimized by:

  • Packaging : Store in amber glass under argon at -20°C.
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant.
  • Stability-Indicating Assays : Monitor via HPLC-DAD at 254 nm and 220 nm to detect decomposition products .

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